

Low yield of HCoV-NL63 in cell culture troubleshooting

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Compound of Interest

Compound Name: SARS-CoV-2-IN-63

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HCoV-NL63 Cell Culture Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of Human Coronavirus NL63 (HCoV-NL63) in cell culture.

Troubleshooting Guide

Question: Why am I observing little to no cytopathic effect (CPE) after infecting my cells with HCoV-NL63?

Answer: Several factors could contribute to a lack of observable CPE. Consider the following:

- **Suboptimal Incubation Temperature:** HCoV-NL63 replicates more efficiently at temperatures mirroring the human upper airway, around 33-34°C.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Incubation at 37°C can significantly reduce viral replication.[\[1\]](#)[\[3\]](#)
- **Inappropriate Cell Line:** While several cell lines are permissive to HCoV-NL63, their susceptibility varies. LLC-MK2 and Caco-2 cells are commonly reported to yield higher viral titers.[\[1\]](#)[\[5\]](#)
- **Low Titer of Viral Stock:** The initial viral inoculum may have a low infectious titer. It is recommended to titer your viral stock before proceeding with large-scale experiments.[\[1\]](#)

- **Cell Confluency:** For optimal infection, cells should be approximately 80-85% confluent at the time of inoculation.[1]
- **Extended Incubation Time:** If the initial viral inoculum is low, a longer incubation period may be necessary to observe CPE.[1]

Question: My RT-qPCR results show the presence of viral RNA, but I'm not getting infectious virus. What could be the issue?

Answer: This discrepancy can arise from the presence of non-infectious viral particles or free-floating viral RNA in your sample. The process of harvesting virus by freeze-thawing can release non-packaged RNA, leading to an overestimation of infectious particles when relying solely on RT-qPCR.[5] It is advisable to use a method that quantifies infectious virus, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay, to correlate genomic data with infectivity.

Question: I'm struggling to develop a reliable plaque assay for HCoV-NL63. What are the common challenges and solutions?

Answer: HCoV-NL63 is known for causing weak and diffuse CPE, which makes traditional plaque assays challenging.[5][6]

- **Cell Line Choice:** Caco-2 cells have been shown to be more efficient than LLC-MK2 cells for developing clear plaques.[5]
- **Overlay Medium:** The choice of overlay is critical. Avicel, agarose, and carboxymethyl-cellulose have been successfully used. Avicel has been reported to produce large and clear plaques.[5]

Frequently Asked Questions (FAQs)

What is the optimal cell line for propagating HCoV-NL63?

LLC-MK2 cells are widely used and effective for HCoV-NL63 propagation.[1][2][3][4][5][7][8][9][10][11] However, studies have shown that human colon carcinoma cells (Caco-2) can replicate the virus more than 100-fold more efficiently than LLC-MK2 cells.[5][12] For studies requiring a

more physiologically relevant model, primary human airway epithelial (HAE) cultures are also a suitable option.[7][13][14]

What are the recommended culture conditions for HCoV-NL63?

For optimal viral yield, it is crucial to mimic the conditions of the human upper respiratory tract. This includes incubating the infected cells at 33-34°C in a humidified incubator with 5% CO₂. [1][2][3][4]

What is the recommended Multiplicity of Infection (MOI) for HCoV-NL63 infection?

A low MOI of 0.01 is often recommended for propagating HCoV-NL63 stocks.[1][2] The concept of MOI refers to the ratio of viral particles to cells. However, the actual infection of cells follows a Poisson distribution, meaning that at an MOI of 1, not every cell will be infected by a single virus.[15]

How long should I incubate my cells after infection?

The incubation time can vary depending on the cell line and the initial viral titer. For HCoV-NL63 in LLC-MK2 cells, CPE is often observed between 4 to 6 days post-infection.[9] In Caco-2 cells, CPE can be visible as early as 4 days post-infection.[5] It is recommended to monitor the cells daily for the first signs of CPE.

What is the entry pathway for HCoV-NL63 into host cells?

HCoV-NL63 utilizes the angiotensin-converting enzyme 2 (ACE2) as its primary receptor for entry into host cells.[16][17][18] The virus initially attaches to the cell surface via heparan sulfate proteoglycans.[13] Following binding to ACE2, the virus is internalized through clathrin-mediated endocytosis.[13][19] This process requires the acidification of the endosome for the viral genome to be released into the cytoplasm.[13][20]

Quantitative Data Summary

Parameter	Recommended Value/Condition	Cell Line	Reference(s)
Incubation Temperature	33-34°C	LLC-MK2, Caco-2	[1] [2] [3] [4]
Cell Confluency at Infection	80-85%	T-175 Flasks	[1]
Multiplicity of Infection (MOI)	0.01 PFU/cell	LLC-MK2	[1] [2]
Adsorption Time	1 hour	T-175 Flasks	[1]
Expected Viral Titer	10 ⁵ to 10 ⁷ PFU/mL	LLC-MK2	[1]

Experimental Protocols

Protocol 1: HCoV-NL63 Propagation in LLC-MK2 Cells

- Cell Seeding: Seed LLC-MK2 cells in T-175 flasks and culture at 37°C with 5% CO₂ until they reach 80-85% confluency.
- Virus Inoculum Preparation: Thaw the HCoV-NL63 viral stock on ice. Prepare the virus inoculum at an MOI of 0.01 PFU/cell in serum-free MEM (Minimum Essential Medium).
- Infection:
 - Wash the LLC-MK2 cell monolayer once with sterile PBS (Phosphate-Buffered Saline).
 - Add the prepared virus inoculum to the cell monolayer.
 - Incubate the flasks at 33°C in a humidified 5% CO₂ incubator for 1 hour for viral adsorption, gently rocking the flasks every 15 minutes.
- Incubation:
 - After the adsorption period, add fresh MEM supplemented with 2% FBS (Fetal Bovine Serum).

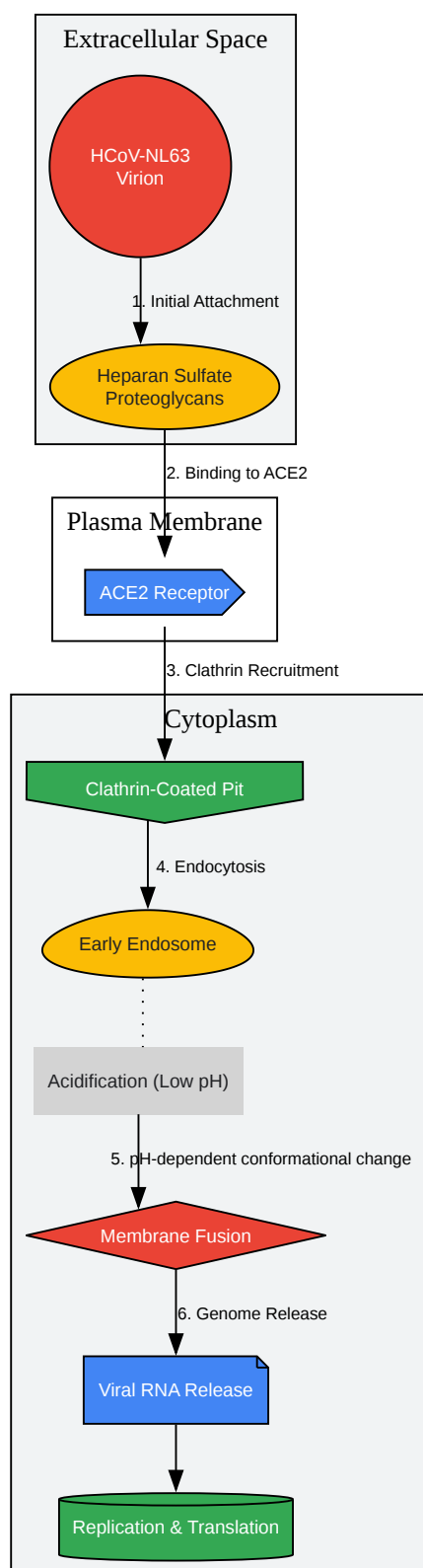
- Incubate the flasks at 33°C in a humidified 5% CO₂ incubator.
- Harvesting:
 - Monitor the cells daily for the appearance of CPE. Harvesting is typically done when 75-90% of the cells show CPE (usually 4-6 days post-infection).
 - To harvest, freeze the flasks at -80°C and then thaw them at room temperature. Repeat this freeze-thaw cycle once more to ensure complete cell lysis and release of viral particles.
 - Centrifuge the cell lysate at low speed to pellet the cell debris.
 - Collect the supernatant containing the virus and store it in aliquots at -80°C.

Protocol 2: HCoV-NL63 Quantification by Plaque Assay using Caco-2 Cells

- Cell Seeding: Seed Caco-2 cells in 6-well plates and culture at 37°C with 5% CO₂ until they form a confluent monolayer.
- Serial Dilutions: Prepare ten-fold serial dilutions of the viral supernatant in serum-free DMEM (Dulbecco's Modified Eagle Medium).
- Infection:
 - Wash the Caco-2 cell monolayers once with sterile PBS.
 - Infect the cells with 200 µL of each viral dilution.
 - Incubate the plates at 33°C for 1 hour for adsorption, gently rocking every 15 minutes.
- Overlay:
 - After adsorption, remove the inoculum and overlay the cells with 2 mL of overlay medium (e.g., 1.2% Avicel in DMEM with 2% FBS).
 - Incubate the plates at 33°C in a humidified 5% CO₂ incubator for 4-6 days.

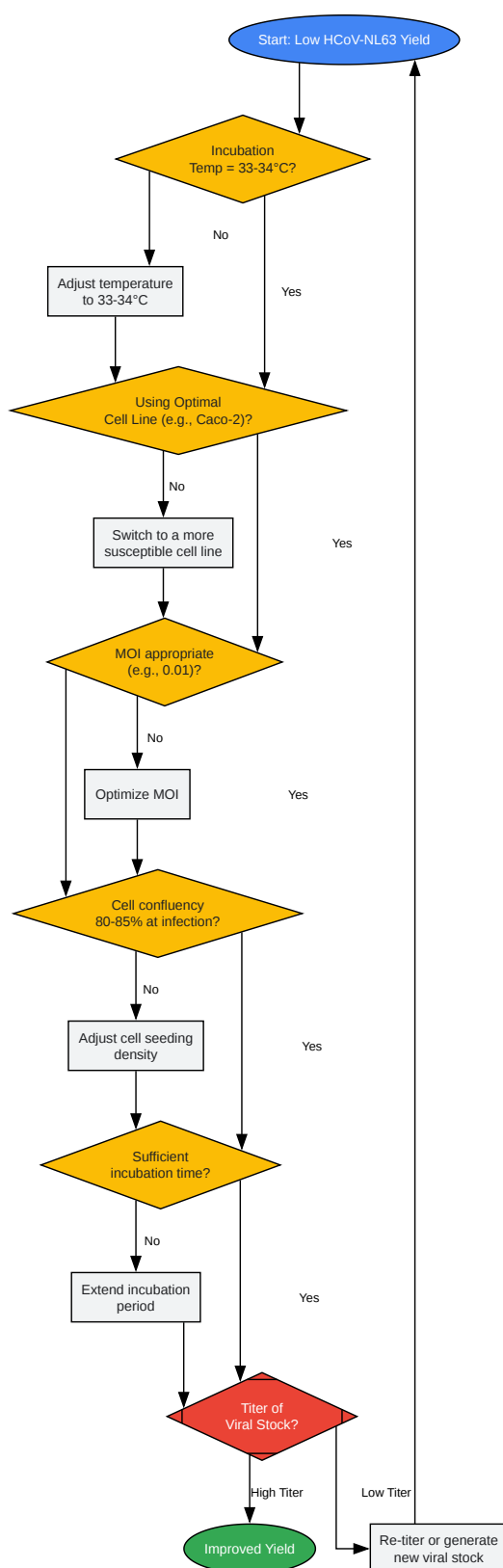
- Staining and Plaque Counting:
 - After incubation, fix the cells with 4% paraformaldehyde for 30 minutes.
 - Remove the fixative and the overlay, and then stain the cells with 1% crystal violet solution for 15 minutes.
 - Gently wash the plates with water and allow them to dry.
 - Count the plaques and calculate the viral titer in Plaque Forming Units per milliliter (PFU/mL).

Visualizations



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Caption: HCoV-NL63 cellular entry and replication pathway.



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Caption: Troubleshooting workflow for low HCoV-NL63 yield.

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